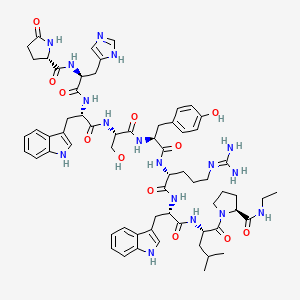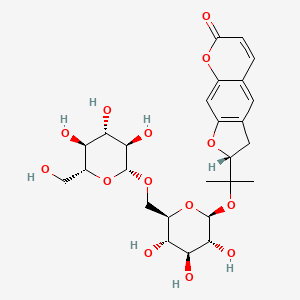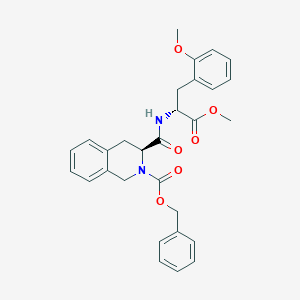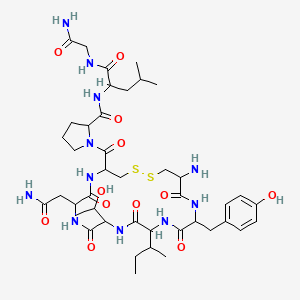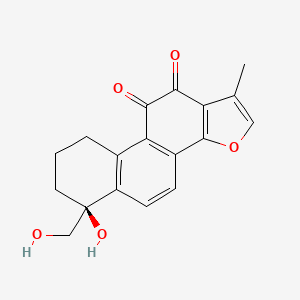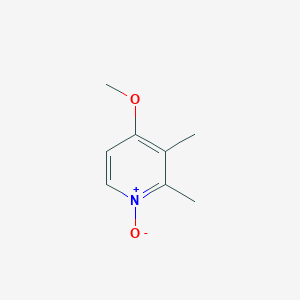
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
Übersicht
Beschreibung
Pyridine derivatives, particularly those with methoxy and methyl substitutions, have been the subject of various studies due to their interesting chemical properties and potential applications. The compound "Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide" is related to this class of compounds and is expected to exhibit unique characteristics due to its specific substitutions and the presence of an N-oxide group .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-step reactions, including low-temperature conversions, Baeyer-Villiger reactions, and intramolecular strategies such as Friedel-Crafts and Diels-Alder reactions . For example, the synthesis of 2,4-dimethyl-6-(methoxy)-3-pyridinol, which is structurally similar to the compound of interest, was achieved through an alternate route involving a Baeyer-Villiger reaction on a substituted benzaldehyde precursor . These methods highlight the complexity and versatility of synthetic approaches to pyridine derivatives.
Molecular Structure Analysis
X-ray diffraction methods have been used to determine the crystal structures of related pyridine N-oxides, revealing dihedral angles between aromatic rings and the importance of weak hydrogen bonds in crystal packing . The molecular structure of pyridine derivatives can significantly influence their physical properties and reactivity .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including electrophilic substitution and reactions with thiols . For instance, the electrophilic substitution of pyridine 1-oxides with thiols can lead to mixtures of sulfides, with the substitution pattern influenced by the presence of substituents and reaction conditions . Nitration of pyridine 1-oxides has also been studied, with the position of nitration affected by the substituents and the form (free-base or conjugate acid) of the pyridine oxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The presence of methoxy and methyl groups, as well as the N-oxide moiety, can affect basicity, stability to oxidation, and reactivity towards radicals . For example, some pyridinols with methoxy and methyl substitutions have been found to be highly effective antioxidants, stable to air oxidation, and reactive towards peroxyl radicals . The electrochemical behavior of these compounds can also vary in different media, leading to different products upon reduction or oxidation . Spectroscopic studies, including UV-vis absorption and fluorescence, provide insights into the optical properties and effects of substituents on these properties .
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution Reactions
- Pyridine 1-oxides, including derivatives like 4-methoxy-2,3-dimethylpyridine 1-oxide, are involved in electrophilic substitution reactions. The nitration of pyridine 1-oxides, including their substituted derivatives, has been a subject of study, revealing insights into the mechanisms of these reactions and the influence of different substituents on the reaction rates (Johnson et al., 1967).
UV-Spectra and Conjugation Effects
- The UV-spectra of 4-substituted pyridine N-oxides, including 4-methoxy pyridine N-oxide, have been examined to understand how conjugation with the substituent influences the transitions of both the free and N-oxide oxygen protonated N-oxides. This research is crucial for understanding the electronic structure of these compounds (Chmurzyński & Liwo, 1990).
Synthesis Improvements
- Studies have been conducted to improve the synthesis methods for compounds like 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, providing more efficient and selective approaches. These advancements are significant for the production and utilization of these compounds in various applications (Liang, 2007).
Hydrogen Bond Studies
- Research into the hydrogen bonding in complexes of 4-methoxy-2,6-dimethylpyridine N-oxide with other compounds like 2,6-dichloro-4-nitrophenol has provided valuable insights into the structural and chemical properties of these complexes. This information is crucial for understanding the interactions and potential applications of these compounds (Dega-Szafran et al., 1996).
Tautomerism and Molecular Structure
- Studies on the tautomerism and molecular structure of pyridine N-oxides, including their methoxy derivatives, have been conducted to understand the various tautomeric forms these compounds can exist in, both in solution and in the solid state. This research is important for the development of new materials and pharmaceuticals (Ballesteros et al., 1990).
Applications in Freezing Damage Prevention
- Pyridine N-oxides, including those with methoxy substitutions, have been studied for their potential to protect living cells against freezing damage. This application is particularly relevant in the context of cryopreservation and biological sample storage (Nash, 1961).
Corrosion Inhibition
- Certain pyrazolo-pyridine derivatives, including those with methoxy substituents, have been synthesized and evaluated as corrosion inhibitors. Their effectiveness in protecting metals in acidic environments is of significant industrial relevance, particularly in processes like industrial pickling (Dohare et al., 2018).
Graphene-Metalloporphyrin MOF Composite
- Pyridine-functionalized graphene, which can include pyridine derivatives like 4-methoxy-2,3-dimethyl-, 1-oxide, has been used in the assembly of metal-organic frameworks (MOFs) with enhanced catalytic activity for oxygen reduction reactions. This application is important in the development of more efficient fuel cells (Jahan et al., 2012).
Safety And Hazards
Safety information indicates that one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It’s also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQFDZRGFDNEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442653 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
CAS RN |
102625-96-7 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

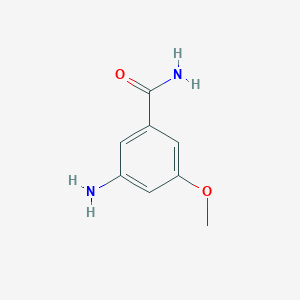
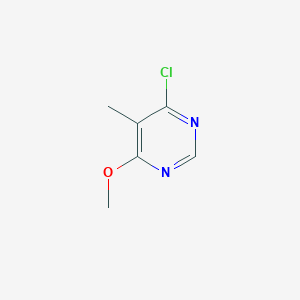
![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
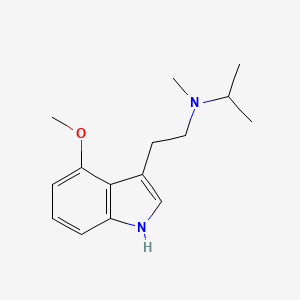
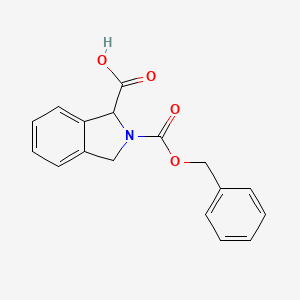
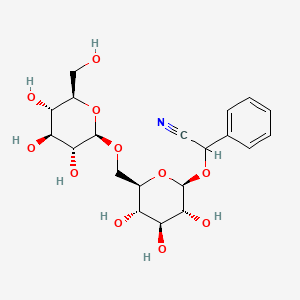
![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)
